molecular formula C31H53N3O19P2 B1208641 UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine

UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine

Cat. No. B1208641
M. Wt: 833.7 g/mol
InChI Key: TZSJGZGYQDNRRX-VCEDRBFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine is a UDP-amino sugar having 3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine as the sugar component. It derives from an UDP-alpha-D-glucosamine. It is a conjugate acid of an UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine(2-).

Scientific Research Applications

Synthesis and Bacterial Studies

  • Probe for Gram-negative Bacteria : UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine serves as a probe for inhibitors of LpxC in gram-negative bacteria, facilitating the study of bacterial resistance mechanisms and potential drug targets (Maxwell & Bronstein, 2005).

  • Lipid A Biosynthesis : It's a precursor in the biosynthesis of lipid A in Escherichia coli, an essential component of the bacterial cell membrane. This makes it crucial for understanding bacterial structure and function (Anderson et al., 1988).

Enzymatic Reactions

  • Deacetylase Inhibitors : The compound plays a role in exploring the catalytic mechanism and molecular recognition of E. coli UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, a target for antimicrobial agents (Hernick & Fierke, 2006).

  • Mycobacterial Cell Wall Synthesis : It's a precursor in the synthesis of UDP-GlcNAc, an essential component of the mycobacterial cell wall, highlighting its importance in the development of anti-tuberculosis drugs (Zhang et al., 2008).

Glycosylation and Drug Development

  • Glycoprotein Synthesis : It's used in studying the synthesis of UDP-N-[1-14C]acetyl D-glucosamine and its role in glycosyl transferase systems, crucial for understanding glycoprotein synthesis (Rao & Mendicino, 1978).

  • Antibiotic Development : Research into the synthesis and recognition of LpxC inhibitors as potential antibiotics, using UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetyl glucosamine, could revolutionize the management of sepsis in veterinary and possibly human patients (Chemonges, 2014).

properties

Product Name

UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine

Molecular Formula

C31H53N3O19P2

Molecular Weight

833.7 g/mol

IUPAC Name

[(2S,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxytetradecanoate

InChI

InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19?,20-,21-,24-,25-,26-,27-,28-,29-,30+/m1/s1

InChI Key

TZSJGZGYQDNRRX-VCEDRBFZSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine
Reactant of Route 2
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine
Reactant of Route 3
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine
Reactant of Route 4
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine
Reactant of Route 5
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine
Reactant of Route 6
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine

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